molecular formula C11H14F3NO B13953217 N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine

N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13953217
M. Wt: 233.23 g/mol
InChI Key: SGHGOHBQDWMUEC-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position and an ethanamine moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with N-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: N-(2-methoxybenzyl)-N-methylethanamine.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-N-methylethanamine: Lacks the trifluoromethyl group.

    N-(2-methoxybenzyl)-N-(trifluoromethyl)propanamine: Has a propanamine moiety instead of ethanamine.

    N-(2-methoxybenzyl)-N-(trifluoromethyl)benzylamine: Contains a benzylamine moiety.

Uniqueness

N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the methoxybenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C11H14F3NO/c1-3-15(11(12,13)14)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3

InChI Key

SGHGOHBQDWMUEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1OC)C(F)(F)F

Origin of Product

United States

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